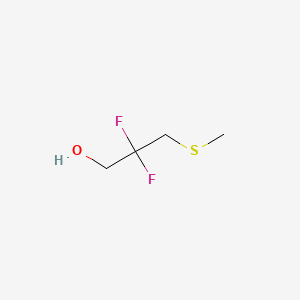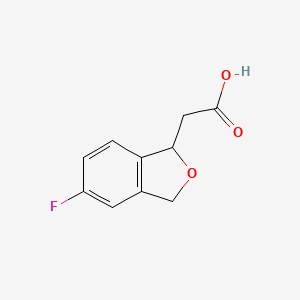![molecular formula C11H21NO3 B6604711 tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans CAS No. 2839128-83-3](/img/structure/B6604711.png)
tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans (TBHC) is an organic compound that is used in a variety of scientific research applications. It is an alkyl carbamate derivative of cyclobutylmethylcarbamate, a type of cyclic carbamate. TBHC is used in a variety of applications, including drug synthesis, synthesis of organic compounds, and as a catalyst in organic synthesis. TBHC has a number of advantages and limitations for use in laboratory experiments, and many potential future directions for its use.
Applications De Recherche Scientifique
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in drug synthesis, and as a starting material for the synthesis of other organic compounds. This compound has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. This compound has also been used in the synthesis of a variety of organic compounds, including polymers, dyes, and other materials.
Mécanisme D'action
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is believed to act as a catalyst in organic synthesis by forming a bidentate ligand with the carbamate group. This bidentate ligand is believed to stabilize the transition state of the reaction, allowing it to proceed more quickly. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its role in organic synthesis.
Biochemical and Physiological Effects
This compound is believed to have no significant biochemical or physiological effects. It is not believed to be toxic, and is not believed to interact with any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from many chemical suppliers. It is also a relatively stable compound, and is not believed to be toxic. However, this compound has a number of limitations for use in laboratory experiments. It is not soluble in water, and must be used in organic solvents. It is also relatively reactive, and can react with other compounds in the reaction mixture.
Orientations Futures
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of potential future directions for its use. It could be used as a catalyst in the synthesis of other organic compounds, or as a reagent in the synthesis of drugs. It could also be used in the synthesis of polymers, dyes, and other materials. This compound could also be used in the synthesis of new drugs, and could be used to study the mechanism of action of existing drugs. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, and could be used to develop new drugs and treatments.
Méthodes De Synthèse
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is synthesized by the reaction of tert-butyl alcohol and cyclobutylmethylcarbamate in the presence of a base catalyst. The reaction proceeds in two steps: first, the cyclobutylmethylcarbamate is converted to a tert-butylcarbamate, and then the tert-butylcarbamate is converted to this compound. The reaction is typically carried out at temperatures between 60 and 80°C, and requires a base catalyst such as potassium hydroxide or sodium hydroxide.
Propriétés
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSNVFCENUGGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)


